

Technical Guide: G3-C12 Tfa and its Interaction with Galectin-3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and functional implications of the **G3-C12 Tfa** peptide for its target, galectin-3. The information presented herein is curated for professionals in the fields of oncology, cell biology, and pharmacology to facilitate further research and development.

Core Data Summary: Binding Affinity of G3-C12 for Galectin-3

The binding affinity of the G3-C12 peptide for human galectin-3 has been quantitatively determined, demonstrating a high-affinity interaction. This interaction is specific to the carbohydrate recognition domain (CRD) of galectin-3.[1]

Parameter	Value	Method	Reference
Dissociation Constant (Kd)	88 nM	Not specified, likely Fluorescence Polarization	MCE
Dissociation Constant (Kd)	~70 nM	Not specified, likely Phage Display or similar	Newton-Northup et al.



Note: While the precise methodology for the 88 nM Kd value is not explicitly detailed in the immediate literature, fluorescence-based assays are standard for such determinations.

Experimental Protocols Determination of Binding Affinity via Fluorescence Polarization Assay

Fluorescence polarization (FP) is a common and robust method for determining the binding affinity between a fluorescently labeled molecule (tracer) and a larger, unlabeled molecule. In the context of G3-C12 and galectin-3, a fluorescently labeled version of G3-C12 would be titrated with increasing concentrations of recombinant galectin-3.

Materials:

- Fluorescently labeled G3-C12 peptide (e.g., with fluorescein)
- Recombinant human galectin-3
- FP binding buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)
- Black, low-volume 384-well plates
- Microplate reader with fluorescence polarization capabilities

Methodology:

- Preparation of Reagents:
 - Prepare a stock solution of the fluorescently labeled G3-C12 peptide in FP binding buffer.
 The final concentration in the assay should be low (e.g., 1-10 nM) and well below the expected Kd.
 - \circ Prepare a series of dilutions of recombinant galectin-3 in FP binding buffer, starting from a high concentration (e.g., 1-5 μ M) and performing serial dilutions.
- Assay Setup:



- To the wells of a 384-well plate, add a constant volume and concentration of the fluorescently labeled G3-C12 peptide.
- Add increasing concentrations of the galectin-3 dilutions to the wells. Include control wells
 with only the labeled peptide (for minimum polarization) and wells with the labeled peptide
 and the highest concentration of galectin-3 (for maximum polarization).
- Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

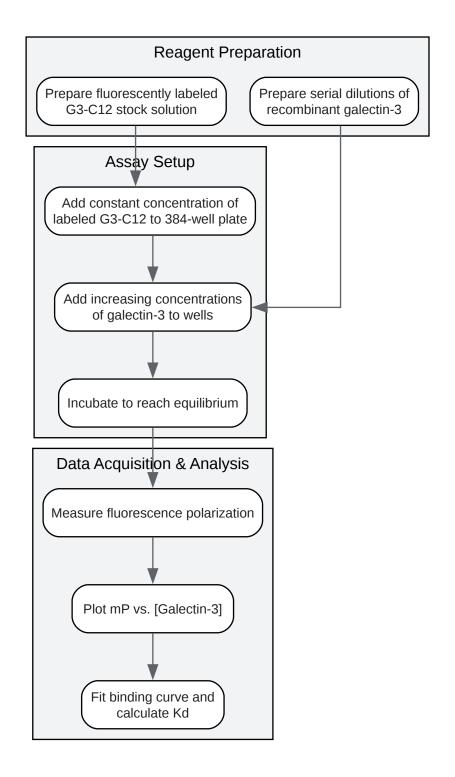
Data Acquisition:

 Measure the fluorescence polarization (in millipolarization units, mP) of each well using a microplate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 535 nm emission for fluorescein).

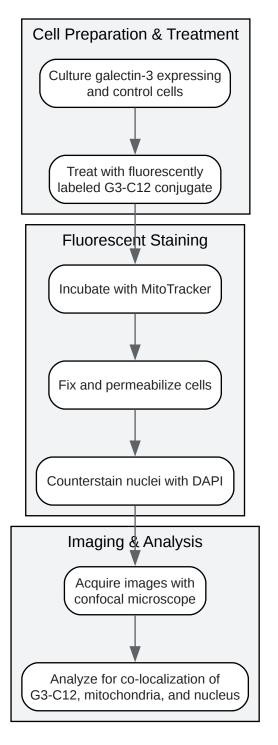
• Data Analysis:

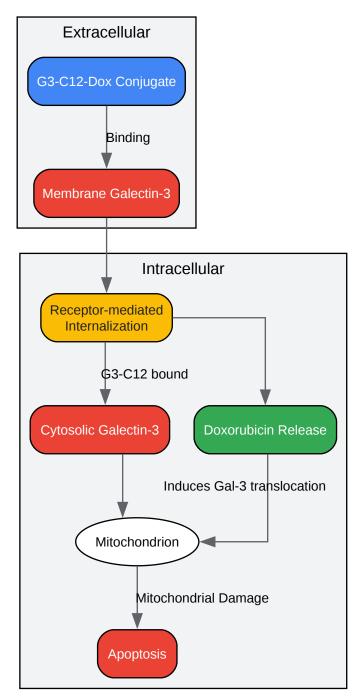
- Plot the change in fluorescence polarization as a function of the galectin-3 concentration.
- Fit the resulting sigmoidal binding curve using a suitable nonlinear regression model (e.g., one-site binding) to calculate the dissociation constant (Kd).



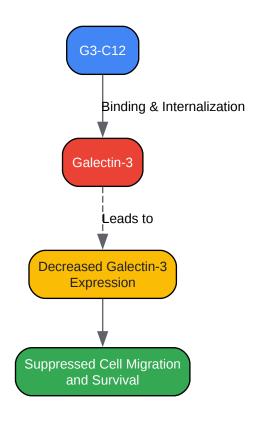












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References

- 1. researchgate.net [researchgate.net]
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